Ethyl [5-chloro-2-(phenylethynyl)phenyl]phosphonate
Description
Ethyl [5-chloro-2-(phenylethynyl)phenyl]phosphonate is a synthetic organophosphorus compound characterized by a phenyl ring substituted with a chlorine atom at the 5-position and a phenylethynyl group at the 2-position, linked to an ethyl phosphonate ester moiety. Its molecular structure combines electron-withdrawing (chloro) and rigid, conjugated (phenylethynyl) substituents, which influence its electronic and steric properties. The ethyl phosphonate group enhances hydrolytic stability compared to phosphate esters, making it a candidate for studying enzyme-substrate interactions.
Properties
CAS No. |
639517-07-0 |
|---|---|
Molecular Formula |
C16H13ClO3P- |
Molecular Weight |
319.70 g/mol |
IUPAC Name |
[5-chloro-2-(2-phenylethynyl)phenyl]-ethoxyphosphinate |
InChI |
InChI=1S/C16H14ClO3P/c1-2-20-21(18,19)16-12-15(17)11-10-14(16)9-8-13-6-4-3-5-7-13/h3-7,10-12H,2H2,1H3,(H,18,19)/p-1 |
InChI Key |
ROJZASIEKFJLIV-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)(C1=C(C=CC(=C1)Cl)C#CC2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [5-chloro-2-(phenylethynyl)phenyl]phosphonate typically involves the reaction of 5-chloro-2-(phenylethynyl)phenol with diethyl phosphite. This reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The reaction proceeds via the formation of a phosphonate ester linkage, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl [5-chloro-2-(phenylethynyl)phenyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The phenylethynyl group can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The phosphonate group can be reduced to phosphine oxides under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation Reactions: Products include carbonyl compounds such as ketones or aldehydes.
Reduction Reactions: Products include phosphine oxides.
Scientific Research Applications
Synthesis and Derivatives
Ethyl [5-chloro-2-(phenylethynyl)phenyl]phosphonate can be synthesized through various methods involving the reaction of phenylethynyl derivatives with phosphonates. The compound serves as a versatile building block in the synthesis of more complex molecules, including heterocycles and other biologically active compounds.
For instance, the synthesis of phenylethynyl-substituted heterocycles has been reported to exhibit significant biological activity, including inhibition of cyclin D1 in colon cancer cells. These derivatives show potential as antineoplastic agents by inducing cell cycle arrest and apoptosis in cancer cell lines .
The biological activity of this compound and its derivatives has been extensively studied:
- Anticancer Activity : Compounds containing the phenylethynyl moiety have demonstrated cytotoxic effects against various cancer cell lines. For example, some derivatives showed moderate activity against human promyelocytic leukemia HL-60 cells . The mechanism often involves the inhibition of key proteins involved in cell proliferation, such as cyclin-dependent kinases .
- Antibacterial Properties : Research indicates that certain phosphonates exhibit antibacterial activity, although the effectiveness may vary across different compounds. The in vitro studies often assess the minimum inhibitory concentrations (MIC) against various bacterial strains .
Case Study 1: Anticancer Applications
A study investigated the effects of phenylethynyl-substituted heterocycles on colon cancer cell lines (LS174T). The results indicated that specific compounds inhibited cell proliferation significantly more than traditional chemotherapeutics like 5-fluorouracil. Notably, two isoquinoline derivatives showed enhanced selectivity and potency against cancer cells compared to normal cells, suggesting a promising therapeutic profile .
Case Study 2: Neuroprotective Effects
Another research focused on neuroprotective activities of chromone derivatives that include phenylethynyl groups. In vitro assays revealed that certain compounds protected PC12 cells from corticosterone-induced injury, indicating their potential application in neurodegenerative diseases .
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of ethyl [5-chloro-2-(phenylethynyl)phenyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function. These interactions can lead to various biological effects, including enzyme inhibition or activation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Ethyl [5-chloro-2-(phenylethynyl)phenyl]phosphonate belongs to a broader class of aryl phosphonate esters. Key structural analogues include:
Benzyl phosphonate esters (e.g., phenyl benzyl phosphonates).
Phenyl ethyl phosphonate esters (e.g., ethyl phenyl phosphonates).
The table below summarizes critical differences in substituents, molecular properties, and inhibitory activity:
Key Findings from Comparative Studies
- Substituent Effects on C'1a Inhibition: Benzyl phosphonates exhibit peak inhibitory activity against C'1a due to optimal steric fit and hydrophobic interactions with the enzyme’s active site . Phenyl ethyl phosphonates show minimal inhibition, likely due to reduced binding affinity from the ethyl spacer’s flexibility . The chloro substituent may increase lipophilicity and electron-withdrawing effects, further modulating enzyme interactions .
Enzyme Specificity :
- Acetylcholinesterase inhibition patterns differ markedly from C'1a, suggesting divergent binding mechanisms. Benzyl phosphonates, while potent against C'1a, show negligible activity against acetylcholinesterase .
- The phenylethynyl and chloro substituents in the target compound may reduce off-target effects on acetylcholinesterase, though experimental validation is needed.
- However, this could improve selectivity for C'1a if the enzyme accommodates bulkier ligands.
Hypotheses for Further Research
- The chloro and phenylethynyl groups may synergize to enhance binding to C'1a’s hydrophobic pockets while avoiding steric clashes observed in phenyl ethyl derivatives.
- Comparative IC₅₀ studies and crystallographic data are required to confirm these hypotheses.
Biological Activity
Ethyl [5-chloro-2-(phenylethynyl)phenyl]phosphonate is a phosphonate compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of the biological activity of this compound, including synthesis, cytotoxicity, antibacterial properties, and relevant case studies.
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The compound's IC50 values indicate its potency against different cell types. For example, studies on related phosphonates revealed IC50 values ranging from 9.7 to 27.5 µM against human promyelocytic leukemia (HL-60) cells and other cell lines such as A549 (human lung adenocarcinoma) and NIH/3T3 (mouse fibroblast) . These findings suggest that while some derivatives exhibit moderate cytotoxicity, further optimization could enhance their effectiveness.
Antibacterial Activity
The antibacterial properties of this compound have been explored through in vitro assays against Gram-positive and Gram-negative bacteria. The compound demonstrated modest antibacterial activity, particularly against Bacillus subtilis and Escherichia coli. The effectiveness was measured using fluorescence-based assays where active compounds reduced GFP fluorescence proportional to bacterial viability .
Case Studies and Research Findings
Several studies have investigated the biological activities of phosphonates similar to this compound:
- Study on Triazol-Phosphonates : A study synthesized novel 1,2,3-triazol-5-yl-phosphonates showing moderate activity against HL-60 cells with IC50 values in the range mentioned above. This indicates that structural modifications in phosphonates can lead to varying biological activities .
- Electrophilic Properties : Research into electrophilic heteroaromatic compounds has shown that modifications can significantly influence biological activity, including cytotoxic effects via mechanisms like ferroptosis induction . This suggests potential pathways for enhancing the biological activity of phosphonates through structural modifications.
Data Table: Biological Activity Summary
| Compound Name | Cell Line | IC50 (µM) | Antibacterial Activity |
|---|---|---|---|
| This compound | HL-60 | 9.7 - 27.5 | Modest against Bacillus subtilis |
| Dimethyl [1-(4-methylbenzyl)-4-phenyl-1,2,3-triazol-5-yl]phosphonate | HL-60 | ~10 | Not specified |
| Dibutyl [1-(4-trifluoromethyl)-4-phenyl-1,2,3-triazol-5-yl]phosphonate | HL-60 | ~10 | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
